(5,6-Dimethoxyindan-2-yl)dipropylamine

Dopamine D3 Receptor Structure-Activity Relationship (SAR) Selectivity Profiling

(5,6-Dimethoxyindan-2-yl)dipropylamine, commonly designated as U-99194A or PNU-99194A, is a synthetic 2-aminoindan derivative that functions as a preferential antagonist at the dopamine D3 receptor. It is an early and extensively characterized pharmacological tool in this class, demonstrating approximately 20-fold selectivity for D3 over D2 receptors.

Molecular Formula C17H28ClNO2
Molecular Weight 313.9 g/mol
CAS No. 153570-58-2
Cat. No. B1146128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-Dimethoxyindan-2-yl)dipropylamine
CAS153570-58-2
Molecular FormulaC17H28ClNO2
Molecular Weight313.9 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.Cl
InChIInChI=1S/C17H27NO2.ClH/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;/h11-12,15H,5-10H2,1-4H3;1H
InChIKeyNMBUOXDBNWBGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5,6-Dimethoxyindan-2-yl)dipropylamine (U-99194A): Key Pharmacological and Synthetic Baseline for D3 Antagonist Research


(5,6-Dimethoxyindan-2-yl)dipropylamine, commonly designated as U-99194A or PNU-99194A, is a synthetic 2-aminoindan derivative that functions as a preferential antagonist at the dopamine D3 receptor. It is an early and extensively characterized pharmacological tool in this class, demonstrating approximately 20-fold selectivity for D3 over D2 receptors [1]. Its chemical synthesis from cost-effective precursors like 3,4-dimethoxybenzaldehyde is well-established, enabling scalable production with reproducible yields [2]. This foundational profile supports its utility in studying D3-mediated behaviors and provides a critical structural scaffold for the development of more selective ligands.

Why (5,6-Dimethoxyindan-2-yl)dipropylamine Cannot Be Substituted with Generic D3 Antagonists or In-Class Analogs


General substitution of (5,6-Dimethoxyindan-2-yl)dipropylamine with other dopamine D3 receptor antagonists or 2-aminoindan derivatives is not scientifically valid due to its unique selectivity fingerprint and behavioral signature. While other D3 antagonists like SB-277011A or NGB 2904 can exhibit higher absolute selectivity ratios, they possess distinct off-target binding profiles. Crucially, within the 5,6-dimethoxy-2-aminoindan series, even minor N-substitution changes drastically alter the D3/D2 selectivity profile. The critical di-N-propyl substitution of U-99194A yields an optimal 20-fold selectivity, whereas the introduction of N-alkylaryl groups collapses this preference to less than 4-fold [1]. Furthermore, its distinct in vivo profile of increasing locomotor activity without inducing catalepsy—a property not shared by D2-preferring antagonists like haloperidol [2]—makes it an irreplaceable tool for behavioral pharmacology, as detailed in the quantitative evidence below.

Quantitative Differentiation of (5,6-Dimethoxyindan-2-yl)dipropylamine Against Key Scientific Comparators


Optimal 20-Fold D3 vs. D2 Selectivity Within the 2-Aminoindan Series

Within the 5,6-dimethoxy-2-aminoindan chemical series, the di-N-propyl substitution on (5,6-Dimethoxyindan-2-yl)dipropylamine is critical for achieving preferential D3 antagonism. The parent compound exhibits a 20-fold selectivity for D3 over D2 receptors [1]. In contrast, substituting with N-alkylaryl or N-alkylheteroaryl groups enhances D2 affinity, collapsing the selectivity to less than 4-fold, while combinations of mixed alkyl groups often render the compound inactive at D3 [2]. This demonstrates that the specific dipropylamine moiety is uniquely suited to maintain the desired D3-preferring pharmacological profile.

Dopamine D3 Receptor Structure-Activity Relationship (SAR) Selectivity Profiling

Broad Off-Target Selectivity Compared to a High-Affinity D3 Antagonist BP 897

(5,6-Dimethoxyindan-2-yl)dipropylamine demonstrates a broad selectivity window over non-dopaminergic receptors, a key attribute for minimizing experimental confounds. For the human D3 receptor, it has a Ki of 160 nM, with markedly lower affinity for the alpha1-adrenergic receptor (Ki = 8,913 nM) and negligible binding to M1 muscarinic, 5-HT1A serotonin, and D4 dopamine receptors . This contrasts with another D3-preferring ligand, BP 897, which, despite a higher D3 affinity (Ki = 0.92 nM), exhibits significant binding to 5-HT1A (Ki = 84 nM), alpha1-adrenergic (Ki = 60 nM), and alpha2-adrenergic receptors (Ki = 83 nM) [1].

Off-Target Profiling Receptor Selectivity Adrenergic Receptors

Reversal of Antipsychotic-Induced Motor Side-Effects Versus Haloperidol

A critical behavioral differentiation is that (5,6-Dimethoxyindan-2-yl)dipropylamine not only lacks cataleptogenic potential but actively reverses catalepsy induced by the typical antipsychotic haloperidol. U-99194A per se significantly alleviated catalepsy induced by a high dose (0.5 mg/kg) of haloperidol [1]. This contrasts directly with haloperidol, a potent D2 receptor antagonist that induces robust catalepsy in rodents, a model of extrapyramidal side-effects [2]. The underlying mechanism is supported by findings that U-99194A increases locomotor activity at doses that do not significantly alter striatal dopamine release, suggesting a specific D3-mediated disinhibition of motor circuits [3].

Catalepsy Behavioral Pharmacology Extrapyramidal Side-Effects

Validated Scalable Synthesis for Cost-Effective Procurement

A significant procurement advantage for (5,6-Dimethoxyindan-2-yl)dipropylamine is the existence of a published, large-scale synthesis route with high and reproducible yields. The improved synthesis starts from 3,4-dimethoxybenzaldehyde to give 5,6-dimethoxy-1-indanone in 65% yield, with the subsequent three-step sequence (silyl oxime formation, reduction, and alkylation) also proceeding with an overall ~65% yield [1]. This contrasts with many other selective D3 antagonists (e.g., SB-277011A, BP 897) whose syntheses involve more complex heterocyclic chemistry, longer routes, and higher associated reagent costs, potentially limiting bulk availability and increasing unit cost.

Chemical Synthesis Process Chemistry Procurement

Functional Selectivity Over D2 Receptors Drives Distinct In Vivo Behavioral Activation

The 20-fold D3-over-D2 binding selectivity of (5,6-Dimethoxyindan-2-yl)dipropylamine translates into a specific in vivo functional readout: behavioral activation without dopamine release. The compound increases rat locomotor activity, an effect opposite to that of D2-preferring antagonists [1]. Crucially, this activation occurs without significantly increasing dopamine release or utilization in the striatum or nucleus accumbens [2], confirming a D3 receptor-mediated disinhibition mechanism rather than general dopaminergic stimulation. The D2-preferring antagonist L-741,626, with a D2 Ki of 2.4 nM and D3 Ki of 100 nM, suppresses locomotor activity, demonstrating that functional outcome is critically dependent on the D3/D2 selectivity ratio [3].

In Vivo Pharmacology Locomotor Activity D3 vs. D2 Function

Optimal Use-Cases for Procuring (5,6-Dimethoxyindan-2-yl)dipropylamine in Academic and Pharmaceutical R&D


Pharmacological Tool for Dissecting D3 vs. D2-Mediated Motor Behaviors In Vivo

Based on its 20-fold D3/D2 selectivity and unique in vivo profile of increasing locomotion without catalepsy, (5,6-Dimethoxyindan-2-yl)dipropylamine is the superior choice for rodent behavioral studies designed to isolate D3 receptor function. Its ability to reverse haloperidol-induced catalepsy [1] makes it a specific tool for studying anti-akinetic mechanisms, a task for which D2-preferring antagonists like haloperidol or more highly selective D3 antagonists with untested cataleptic profiles are unsuited.

SAR Development and Medicinal Chemistry of Next-Generation Antipsychotics

The well-characterized SAR around the 5,6-dimethoxyindan scaffold, where the di-N-propyl group confers optimal 20-fold D3/D2 selectivity and alkylaryl substitutions collapse it to under 4-fold [1], makes this compound a critical starting point for medicinal chemists. Procuring this specific derivative is essential as a reference standard for synthesizing and benchmarking novel analogs aimed at improving selectivity, metabolic stability, or efficacy without reintroducing D2-mediated side effects.

Reference Antagonist in D3 Receptor Signaling and Off-Target Profiling Assays

For in vitro pharmacological studies requiring a D3 antagonist with a clean off-target profile, (5,6-Dimethoxyindan-2-yl)dipropylamine provides a clear advantage over ligands like BP 897. With negligible affinity for serotonergic (5-HT1A) and adrenergic receptors compared to BP 897's nanomolar binding to these targets [1], it minimizes polypharmacological effects in cell-based assays, resulting in a higher signal-to-noise ratio when investigating pure D3 antagonism on intracellular signaling pathways.

Scalable Chemical Probe for Large-Scale In Vivo Studies

The published large-scale synthesis yielding approximately 65% overall from a low-cost aldehyde starting material validates the procurement of this compound in bulk quantities [1]. For research programs requiring multi-gram amounts for chronic dosing studies, receptor occupancy assays, or as a building block for PET tracer development, this established synthetic route offers a guarantee of scalable supply and cost-effectiveness that is not available for more synthetically challenging D3 antagonists like SB-277011A.

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